Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate

Organic Synthesis Physical Property Workup Procedures

Problem: Generic bromoalkene esters lack defined (E)-geometry and acetamido electronic profile, causing inconsistent stereochemical outcomes in cycloaddition and cross-coupling reactions. Solution: Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate delivers: • Defined (E)-configuration ensuring predictable stereochemistry in Rh-catalyzed asymmetric hydrogenation for phosphatase-resistant pSer/pThr mimetics. • Distinctive ⁷⁹Br/⁸¹Br isotopic signature enabling unambiguous MS tracking during reaction optimization and impurity profiling. • Electron-deficient acrylate double bond and electrophilic bromine atom for reliable nucleophilic substitution/cyclization cascades. Supplied with Certificate of Analysis; bulk quantities available upon request.

Molecular Formula C7H10BrNO3
Molecular Weight 236.06 g/mol
CAS No. 188656-15-7
Cat. No. B067856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(2E)-2-acetylamino-3-bromo-2-butenoate
CAS188656-15-7
SynonymsMETHYL-(2E)-2-ACETYLAMINO-3-BROMO-2-BUTENOATE
Molecular FormulaC7H10BrNO3
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESCC(=C(C(=O)OC)NC(=O)C)Br
InChIInChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4+
InChIKeyKMDNFRLAPPLLQU-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate: Procurement & Differentiation


Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate (CAS 188656-15-7) is a brominated α,β-unsaturated ester featuring an acetamido substituent, with a molecular formula of C₇H₁₀BrNO₃ and a molecular weight of 236.06 g/mol [1]. It possesses an electron-deficient acrylate double bond, an electrophilic bromine atom, and an acetamide group . It is primarily utilized as a versatile synthetic intermediate for constructing heterocyclic systems and α-amino acid derivatives .

Stereochemical control
Defined (E)-geometry supports stereospecific cycloadditions and cross-couplings.
Analytical tracking
Bromine isotopic signature enables unambiguous mass spectrometric monitoring.
Reactivity profile
Electron-deficient acrylate combined with electrophilic bromine supports heterocycle and amino acid derivative synthesis.

Why Generic Substitution Fails: Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate


Substituting Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate with a generic 'in-class' bromoalkene ester is not scientifically valid. Its specific (E)-configuration dictates the stereochemical outcome in cycloaddition and cross-coupling reactions . The presence of the acetamido group imparts a distinct electronic profile compared to simple bromoalkenoates, influencing reactivity and binding affinities . Furthermore, physical property differences, such as density and boiling point, affect purification and handling workflows [1]. The quantitative evidence presented below directly addresses these non-interchangeable aspects.

Geometry (Z)-isomer or undefined geometry would reverse stereochemical outcome in configuration-sensitive reactions.
Electronics Acetamido group imparts distinct electronic and steric profile; simple bromoalkenoates may alter reactivity and binding.
Workup Physical properties (density, boiling point) differ from analogs, shifting phase separation and thermal processing behavior.

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate: Quantitative Evidence for Selection


Density for Solvent System Design

The density of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is 1.476 g/cm³ [1]. This value is critical for designing extraction and washing steps. In contrast, the predicted density for the tert-butyl ester analog (CAS 60379-78-4) is significantly lower at 1.327±0.06 g/cm³ .

Density
Data to verify
Target: 1.476 g/cm³ · Comparator (tert-butyl analog): ~1.327 g/cm³ (predicted)
Higher density influences phase separation and solvent selection during workup.
Predicted comparator value; confirm under identical conditions.
Organic Synthesis Physical Property Workup Procedures

Boiling Point: Thermal Processing Suitability

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate exhibits a boiling point of 352.9°C at 760 mmHg [1]. This high boiling point, compared to simpler bromoalkenes, indicates that it may be less prone to thermal degradation during solvent removal or certain reaction conditions requiring elevated temperatures.

Boiling point
Data to verify
Target: 352.9°C at 760 mmHg · Simpler bromoalkenes often <200°C
High boiling point widens thermal processing window, reducing volatilization loss.
May depend on measurement method; verify for scale-up conditions.
Organic Synthesis Thermal Stability Purification

Lipophilicity (LogP) for Membrane Permeability

The calculated LogP value for Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is 1.3128 [1]. This moderate lipophilicity is a key parameter for predicting membrane permeability in biological assays or when the compound is used as a building block for bioactive molecules.

LogP
Reported
1.31 (calculated)
Moderate lipophilicity supports balanced membrane permeability in designed analogs.
Calculated value; confirm experimentally for critical ADME studies.
Medicinal Chemistry ADME Drug Design

Molecular Weight and Stoichiometric Precision

The exact mass of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is 234.98400 Da, with a molecular weight of 236.06300 g/mol [1]. The presence of the bromine atom (isotopic signature) facilitates accurate mass spectrometric tracking during reaction monitoring and impurity profiling.

Exact mass
Lot attribute
234.98400 Da (monoisotopic); MW 236.063 g/mol
Bromine isotope pattern (⁷⁹Br/⁸¹Br) provides unique MS fingerprint for reaction tracking.
Confirm isotopic pattern in your instrument conditions.
Organic Synthesis Reaction Stoichiometry Analytical Chemistry

α,α-Difluorinated Phosphonate Mimetic Precursor

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate serves as a critical starting material for the preparation of β-difluorophosphonomethyl α-(acylamino)acrylates. These intermediates undergo rhodium-catalyzed asymmetric hydrogenation to yield α,α-difluorinated phosphonate mimetics of phosphoserine/phosphothreonine .

Synthetic route
Context-dependent
Reported as precursor for α,α-difluorinated phosphonate peptidomimetics via asymmetric hydrogenation.
Supports phosphoserine/threonine mimetic research; stereochemistry is critical.
Validate hydrogenation conditions for your substrate scope.
Medicinal Chemistry Peptide Chemistry Asymmetric Synthesis

Stereochemical Purity for Reproducibility

The (2E)-configuration of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is explicitly defined . In contrast, the (2Z)-isomer (CAS 188656-16-8) is a distinct compound [1]. Using the correct isomer is paramount for stereospecific reactions, as the E/Z geometry dictates the spatial arrangement of reactive groups.

Stereochemistry
Head-to-head
(2E)-configuration · Distinct from (2Z)-isomer (CAS 188656-16-8)
Only the (E)-isomer ensures intended spatial arrangement in cycloadditions and cross-couplings.
Verify isomer identity by NMR or chiral HPLC before use.
Organic Synthesis Stereochemistry Quality Control

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate: Research & Industrial Applications


α,α-Difluorinated Phosphonate Peptide Mimetics Synthesis

This compound is a validated precursor for β-difluorophosphonomethyl α-(acylamino)acrylates, which upon Rh-catalyzed asymmetric hydrogenation yield phosphatase-resistant pSer/pThr mimetics . This application leverages the compound's specific (E)-geometry to control stereochemistry during hydrogenation.

Heterocyclic Scaffold Construction

The electron-deficient alkene and electrophilic bromine atom make it a valuable building block for nucleophilic substitution/cyclization reactions . The (E)-configuration ensures a predictable spatial arrangement of substituents in the resulting heterocycles.

α-Amino Acid Derivative Development

Its structure, containing both an acetamido group and a reactive bromoalkene, allows for the generation of novel amino acid analogs used in enzyme inhibition studies and SAR exploration .

Reaction Monitoring by LC-MS Isotopic Fingerprinting

The bromine atom's distinctive isotopic pattern (⁷⁹Br/⁸¹Br) enables unambiguous tracking of the compound and its derivatives by mass spectrometry [1]. This simplifies reaction optimization and impurity profiling in complex synthetic sequences.

Application
Selection Property
Validation Focus
Phosphonate peptide mimetic research
Stereochemical control in asymmetric synthesis
Asymmetric hydrogenation outcome and phosphatase resistance context
Heterocycle scaffold construction
Electron-deficient alkene and electrophilic bromine reactivity
Regiochemistry in cyclization and substitution reactions
α-Amino acid derivative studies
Dual acetamido/bromoalkene functionality
Enzyme inhibition and SAR context
LC-MS reaction monitoring
Bromine isotopic signature
Mass spectrometric tracking and impurity profiling
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